RO 9187

Description

Historical Trajectory of Nucleoside Analogs in Antiviral Chemotherapy

The history of antiviral chemotherapy is significantly intertwined with the development and application of nucleoside analogs. Early breakthroughs in this area laid the foundation for treating viral infections that were previously difficult to manage. In the late 1980s, drugs like acyclovir (B1169) and zidovudine (B1683550) (AZT) were among the first widely available nucleoside analogs used in antiviral therapy, targeting herpesviruses and HIV, respectively. azolifesciences.comtaylorandfrancis.com Acyclovir, for instance, demonstrated selective toxicity towards herpes-infected cells due to its specific phosphorylation by a viral enzyme. elsevier.es

Over the past three decades, nucleoside analogs have remained a vital class of antiviral drugs, with numerous compounds approved for treating various viral infections, including HIV, hepatitis B virus (HBV), and hepatitis C virus (HCV). azolifesciences.comtaylorandfrancis.comoup.com These agents typically function by being converted intracellularly into their active triphosphate forms, which then interfere with viral DNA or RNA synthesis by acting as alternate substrates or chain terminators for viral polymerases or reverse transcriptases. azolifesciences.comtaylorandfrancis.com The success of nucleoside analogs in treating conditions like HIV and HCV has underscored their importance and driven continued research into novel structures and mechanisms of action. azolifesciences.comelsevier.esoup.com

Derivation and Contextualization of RO-9187 from Precursor Nucleoside Inhibitors

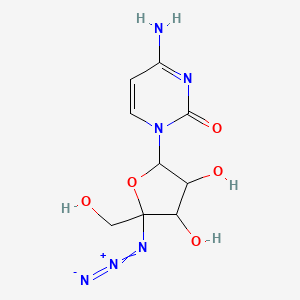

RO-9187, chemically known as 2'-deoxy-2'-beta-hydroxy-4'-azidocytidine, is a nucleoside analog that was developed within the context of research into modified nucleosides targeting viral polymerases, particularly the RNA-dependent RNA polymerase (RdRp) of HCV. researchgate.netasm.org Its development is linked to earlier work on 4'-azidocytidine (B1678695) (R1479), a nucleoside analog that demonstrated potent inhibition of HCV replication by targeting NS5B, the HCV RdRp. asm.orgresearchgate.net R1479 was found to have significant activity against HCV in vitro, with an IC50 of 1.28 μM in the HCV replicon system. researchgate.net

RO-9187 emerged from structure-activity relationship (SAR) studies aimed at developing more potent 4'-azido ribonucleosides against HCV. nih.gov Specifically, RO-9187 features a 4'-azide group and a 2' ara, or "up," hydroxyl group. nih.gov This structural modification, an inversion of the 2'-hydroxyl group compared to certain precursor nucleosides, was explored to potentially enhance antiviral activity. frontiersin.org The synthesis of compounds like RO-9187 and 2'-deoxy-2'-beta-fluoro-4'-azidocytidine (RO-0622) represented efforts to explore the antiviral potential of 2'-deoxy-4'-azido nucleoside analogs, even in the absence of the 2'-alpha-hydroxy moieties typically found in ribonucleosides and considered important for interaction with RNA polymerases. researchgate.netresearchgate.net

The research into RO-9187 and related 4'-azido nucleosides contributed to the broader understanding of the structural requirements for inhibiting viral RdRps and the potential of modifications at the 2' and 4' positions of the nucleoside sugar. asm.orgnih.gov

Foundational Research Significance of RO-9187

The foundational research involving RO-9187 is significant primarily for its contributions to the understanding of nucleoside analog activity against RNA viruses, particularly HCV and tick-borne encephalitis virus (TBEV). Studies demonstrated that RO-9187 acts as a potent inhibitor of HCV replication. medchemexpress.commedchemexpress.com In the HCV replicon system, RO-9187 showed an IC50 of 171 nM. medchemexpress.commedchemexpress.com This indicated a higher potency compared to its precursor, 4'-azidocytidine (R1479), which had an IC50 of 1.28 μM. researchgate.netnih.gov

Research highlighted that RO-9187 is an excellent substrate for deoxycytidine kinase, an enzyme crucial for the initial phosphorylation step required to convert the nucleoside analog into its active triphosphate form. researchgate.netmedchemexpress.com Phosphorylation efficiencies were observed to be up to 3-fold higher than that of deoxycytidine. researchgate.netmedchemexpress.com The formation of RO-9187 triphosphate (RO-9187-TP) was shown to increase in a time- and dose-dependent manner in primary human hepatocytes. researchgate.netmedchemexpress.com The maximal triphosphate concentration reached 87 pmol/10^6 cells at 24 hours, with half-maximal formation at 12 μM RO-9187. medchemexpress.com

Furthermore, RO-9187 was found to inhibit RNA synthesis by HCV polymerases from different genotypes (1a and 1b) and those containing specific point mutations (S96T or S282T) with similar potencies. researchgate.netmedchemexpress.com This suggested a lack of cross-resistance with other nucleoside inhibitors like R1479 or 2'-C-methyl nucleosides, which was an important finding in the context of potential drug resistance development. researchgate.netmedchemexpress.com

Beyond HCV, RO-9187 also exhibited antiviral activity against TBEV. mdpi.comnih.gov Research indicated that RO-9187 was an effective inhibitor of TBEV with an EC50 of 0.3 ± 0.01 μM. nih.gov Notably, studies investigating resistance to other nucleoside analogs, such as 2'-C-methylated nucleosides, found no cross-resistance with RO-9187, further supporting its distinct mechanism of action or binding characteristics. researchgate.netnih.gov

The foundational research on RO-9187 provided valuable data on the antiviral potential of 2'-deoxy-2'-beta-hydroxy-4'-azidocytidine and contributed to the understanding of how modifications at the 2' and 4' positions of the nucleoside sugar can influence antiviral potency and cross-resistance profiles against RNA viruses like HCV and TBEV. nih.govresearchgate.netnih.gov

In Vitro Antiviral Activity Data for RO-9187

| Virus | Cell System / Assay | Metric (IC50 or EC50) | Value | Citation |

| HCV | Replicon system | IC50 | 171 nM | medchemexpress.commedchemexpress.com |

| TBEV | Cell culture | EC50 | 0.3 ± 0.01 μM | nih.gov |

Intracellular Phosphorylation of RO-9187 in Primary Human Hepatocytes

| Analyte | Maximal Concentration (24h) | Half-maximal Formation Concentration | Citation |

| RO-9187-TP | 87 pmol/10^6 cells | 12 μM RO-9187 | medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Discovery and Rational Design of Ro 9187

Synthetic Methodologies and Chemical Modifications Leading to RO-9187

The synthesis of RO-9187 emerged from efforts to optimize existing nucleoside inhibitor scaffolds. This involved specific chemical modifications aimed at improving properties such as antiviral potency and cellular phosphorylation.

Strategic Optimization from Potent Nucleoside Inhibitor Precursors (e.g., NM-107, R1479)

RO-9187's development is linked to the optimization of anti-HIV RdRp inhibitors, building upon precursors like NM-107 (2'-C-methylcytidine) and R1479 (4'-azidocytidine) frontiersin.orgnih.gov. NM-107 was identified as a potent nucleoside inhibitor of Flaviviridae viruses in cell culture, but its further development faced challenges due to low oral bioavailability nih.gov. This led to the design of 4'-substituted cytidine (B196190) analogs, including R1479, which demonstrated significant activity against HIV in vitro and aimed to inhibit HCV chain elongation frontiersin.orgnih.govkuleuven.be. R1479, a 4'-azido-substituted compound, exhibited activity against HIV in vitro with an IC50 of 1.28 μM frontiersin.org. RO-9187, a 4'-azido-arabinocytidine, was subsequently developed, showing improved phosphorylation efficiency compared to R1479 nih.gov. Both R1479 and RO-9187 are described as 4'-azido modified nucleoside analogs that have shown in vitro antiviral activity against Tick-borne encephalitis virus (TBEV) researchgate.net.

Impact of Stereochemical Inversion (e.g., 2′-hydroxyl inversion) on RO-9187's Antiviral Potency

A key chemical modification in the development of RO-9187 involved the stereochemical inversion at the 2' position, specifically the inversion of the 2'-hydroxyl group frontiersin.orgnih.govwikipedia.org. This modification, leading to the arabino configuration at the 2' position, resulted in increased anti-HIV potency for RO-9187 in vitro, with an IC50 of 0.171 μM frontiersin.org. This suggests that the specific stereochemistry at the 2' carbon significantly influences the compound's ability to inhibit viral replication. While RNA polymerases typically favor ribonucleotide substrates with a 2'-alpha-hydroxy moiety for hydrogen bonding, RO-9187, a 2'-alpha-deoxy nucleoside with a 4'-azido group and a 2'-beta-hydroxy group (arabino configuration), was found to be efficiently phosphorylated and act as a potent inhibitor of HCV replication researchgate.netnih.gov.

Structure-Activity Relationship (SAR) Delineation of RO-9187 and Analogs

Structure-Activity Relationship (SAR) studies were crucial in understanding how structural features of RO-9187 and its analogs relate to their antiviral efficacy slideshare.netcollaborativedrug.comcreative-proteomics.com. This involved systematically modifying different parts of the molecule and evaluating the impact on biological activity creative-proteomics.comvirologyresearchservices.com.

Elucidating the Role of 2′- and 4′-Substitutions in RO-9187's Efficacy

The substitutions at the 2' and 4' positions of the nucleoside sugar ring are critical determinants of RO-9187's antiviral activity. The presence of a 4'-azido group is a defining feature of RO-9187 and related potent nucleoside inhibitors frontiersin.orgresearchgate.netresearchgate.netnih.gov. This modification at the 4' position, often in conjunction with modifications at the 2' position, has been explored in the design of potent inhibitors targeting viral polymerases nih.gov.

The stereochemistry and nature of the substituent at the 2' position also play a significant role. As mentioned earlier, the 2'-beta-hydroxy group (arabino configuration) in RO-9187, resulting from a stereochemical inversion compared to a typical ribonucleoside, contributed to its increased anti-HIV potency frontiersin.org. Studies have shown that 2'-deoxy-4'-azido nucleosides, including RO-9187, are potent inhibitors of HCV replication despite lacking the 2'-alpha-hydroxyl group typically recognized by RNA polymerases researchgate.netnih.gov. This highlights that specific modifications at the 2' and 4' positions can lead to effective inhibitors with mechanisms that may differ from canonical nucleoside interactions.

Comparative Biological Activity Analysis of RO-9187 with Related Nucleosides (e.g., RO-0622)

Comparing the biological activity of RO-9187 with related nucleosides, such as RO-0622 (Azvudine), provides further insights into the impact of specific structural differences. RO-0622 (2'-deoxy-2'-beta-fluoro-4'-azidocytidine) is closely related to RO-9187, differing primarily by a fluorine atom at the 2' position instead of a hydroxyl group, while retaining the 4'-azido group and the beta configuration at the 2' position researchgate.netnih.gov.

Comparative studies in the HCV replicon system showed that both RO-9187 and RO-0622 were potent inhibitors of HCV virus replication. RO-0622 demonstrated higher potency with an IC50 of 24 ± 3 nM, compared to RO-9187's IC50 of 171 ± 12 nM researchgate.netnih.gov. Both compounds were efficiently phosphorylated by deoxycytidine kinase, with efficiencies up to 3-fold higher than deoxycytidine researchgate.netnih.gov. Higher levels of triphosphate were formed from RO-9187 in primary human hepatocytes compared to previous reports on ribonucleosides researchgate.netnih.gov. Both RO-9187 and RO-0622 inhibited RNA synthesis by HCV polymerases from different genotypes and those containing specific point mutations, suggesting a lack of cross-resistance with certain other nucleoside analogs like R1479 or 2'-C-methyl nucleosides researchgate.netnih.gov.

The comparative data on their anti-HCV activity is summarized in the table below:

| Compound | IC50 (HCV Replicon System) |

| RO-9187 | 171 ± 12 nM |

| RO-0622 | 24 ± 3 nM |

This comparison highlights the subtle yet significant impact of the 2'-substituent (hydroxyl vs. fluorine) on the antiviral potency of these 4'-azido nucleoside analogs.

Elucidation of Molecular and Cellular Mechanisms of Ro 9187 S Antiviral Action

Enzymatic Interactions of RO-9187 with Viral Polymerases

The antiviral efficacy of RO-9187 is mediated through its interaction with viral polymerases, specifically RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses as it synthesizes new RNA strands using an RNA template.

Inhibition of RNA-Dependent RNA Polymerase (RdRp) by RO-9187 Triphosphate

Following intracellular metabolic activation, RO-9187 is converted to its active triphosphate form. nih.govmedkoo.comresearchgate.net This triphosphate analog acts as a substrate for viral RdRp and competes with the natural nucleoside triphosphates required for viral RNA synthesis. nih.govresearchgate.netfrontiersin.org Studies have shown that RO-9187 is a potent inhibitor of HCV NS5B polymerase, the RdRp of Hepatitis C virus. nih.govmedkoo.commedchemexpress.com The incorporation of RO-9187 triphosphate into the nascent viral RNA chain by the RdRp is a key step in its inhibitory mechanism. nih.govresearchgate.netfrontiersin.org

Research findings on the inhibitory potency of RO-9187 against HCV replication in a replicon system indicate an IC50 value of 171 ± 12 nM. nih.govmedkoo.comresearchgate.net Another related compound, 2'-deoxy-2'-beta-fluoro-4'-azidocytidine (RO-0622), also showed potent inhibition with an IC50 of 24 ± 3 nM in the same system. nih.govresearchgate.net

| Compound | Target Virus | Assay System | IC50 (nM) |

| RO-9187 | HCV | Replicon system | 171 ± 12 nih.govmedkoo.comresearchgate.net |

| RO-0622 | HCV | Replicon system | 24 ± 3 nih.govresearchgate.net |

Mechanisms of Nucleic Acid Chain Termination by RO-9187

Upon incorporation into the growing viral RNA strand by the RdRp, RO-9187 triphosphate causes premature termination of nucleic acid synthesis. nih.govresearchgate.netfrontiersin.org This chain termination effect disrupts the ability of the virus to replicate its genome, thereby inhibiting viral propagation. This mechanism is characteristic of many nucleoside analog inhibitors, where the incorporated analog lacks a necessary functional group (such as a 3'-hydroxyl group in some cases, although the specific mechanism for RO-9187 relates to its structure after incorporation) required for the addition of subsequent nucleotides. asm.org The incorporation of RO-9187 into nascent RNA by HCV RdRp leads to chain termination despite the absence of alpha-hydroxy moieties. nih.govresearchgate.net

Intracellular Phosphorylation Pathways and Metabolic Activation of RO-9187

For RO-9187 to exert its antiviral effect, it must be converted into its active triphosphate form within the host cell. This metabolic activation is mediated by host cellular kinases through a series of phosphorylation steps. RO-9187 has been shown to be an excellent substrate for deoxycytidine kinase, a key enzyme in the nucleoside salvage pathway responsible for the initial phosphorylation of deoxycytidine and certain nucleoside analogs. nih.govmedkoo.comresearchgate.net Studies have demonstrated that RO-9187 is phosphorylated with efficiencies up to 3-fold higher than deoxycytidine. nih.govmedkoo.comresearchgate.net This efficient phosphorylation contributes to the accumulation of the active triphosphate metabolite within infected cells. Higher levels of triphosphate were observed to be formed from RO-9187 in primary human hepatocytes compared to some previously studied ribonucleosides. nih.govresearchgate.net

Differential Selectivity of RO-9187 Triphosphate for Viral vs. Human Polymerases

A crucial aspect of the therapeutic profile of nucleoside analogs is their selective toxicity towards viral polymerases compared to host cellular polymerases (such as DNA polymerase and RNA polymerase II). This differential selectivity is essential to inhibit viral replication without causing significant toxicity to host cells. Studies suggest that the triphosphate form of RO-9187 exhibits selectivity against human polymerases. natap.org This selectivity contributes to the observed low cytotoxicity of RO-9187 in cell culture studies. nih.govmedkoo.comresearchgate.net

Molecular Characterization of Viral Resistance to RO-9187 and Cross-Resistance Profiles

The emergence of viral resistance is a significant challenge in antiviral therapy. Resistance to nucleoside analogs typically arises through mutations in the viral polymerase that reduce the efficiency of analog incorporation or enhance the excision of the incorporated analog.

In the context of Tick-borne encephalitis virus (TBEV), a study investigating resistance to 2'-C-methylated nucleoside derivatives found that a specific mutation (S603T) in the viral NS5 RdRp conferred resistance to these compounds. However, this mutation did not result in cross-resistance to other nucleoside analogs, including RO-9187. nih.govnih.govresearchgate.netmuni.cz This suggests that the mechanism of resistance to 2'-C-methylated nucleosides in TBEV is distinct from the mechanism of action or potential resistance pathways for RO-9187.

For HCV, studies investigating resistance to other nucleoside inhibitors, such as PSI-6130, have also examined cross-resistance profiles with compounds like RO-9187. Selected replicon variants with low-level in vitro resistance to PSI-6130 were found to lack cross-resistance with RO-9187. researchgate.netresearchgate.netnih.gov These findings suggest that resistance mutations conferring reduced susceptibility to certain nucleoside analogs may not necessarily affect the activity of RO-9187, indicating a potentially distinct resistance profile.

While specific resistance mutations directly conferring resistance to RO-9187 in HCV have not been extensively detailed in the provided sources, the lack of cross-resistance with other well-characterized nucleoside analog resistance mutations is a positive indicator for its potential clinical utility. nih.govresearchgate.net

In Vitro Antiviral Efficacy Spectrum of Ro 9187

Inhibition of Hepatitis C Virus (HCV) Replication by RO-9187

RO-9187 has been identified as a potent inhibitor of HCV replication in vitro. Studies utilizing replicon systems have shown significant inhibitory effects. researchgate.netmedkoo.commedchemexpress.comadooq.comprobechem.comarctomsci.commedchemexpress.com

RO-9187 Activity Across Diverse HCV Genotypes and Drug-Resistant Mutants

Research indicates that RO-9187 inhibits RNA synthesis by HCV polymerases from diverse genotypes, specifically genotypes 1a and 1b. researchgate.netmedchemexpress.comarctomsci.commedchemexpress.comnih.gov Furthermore, it has shown similar potencies against HCV polymerases containing key point mutations, such as S96T and S282T. researchgate.netmedchemexpress.comarctomsci.commedchemexpress.comnih.gov This suggests a lack of cross-resistance with other nucleoside analogs like R1479 (4'-azidocytidine) and 2'-C-methyl nucleosides. researchgate.netmedchemexpress.commedchemexpress.comnih.gov

Application of Replicon Systems in Assessing RO-9187's Anti-HCV Potency

Replicon systems have been instrumental in evaluating the anti-HCV potency of RO-9187. In these systems, RO-9187 has consistently demonstrated potent inhibition of HCV virus replication. researchgate.netmedkoo.commedchemexpress.comadooq.comprobechem.comarctomsci.commedchemexpress.comnih.gov The inhibitory concentration 50% (IC50) of RO-9187 in the replicon system has been reported as 171 ± 12 nM. researchgate.netmedkoo.comadooq.comprobechem.comarctomsci.commedchemexpress.comnih.gov RO-9187 is efficiently phosphorylated by deoxycytidine kinase, forming its active triphosphate form (RO-9187-TP), which is then incorporated into nascent viral RNA by the HCV NS5B polymerase, leading to chain termination. researchgate.netmedchemexpress.commedchemexpress.comnih.gov The formation of RO-9187-TP has been shown to increase in a time- and dose-dependent manner in primary human hepatocytes. researchgate.netmedchemexpress.commedchemexpress.com

Table 1: In Vitro Anti-HCV Activity of RO-9187 in Replicon Systems

| Compound | Target | Assay System | IC50 (nM) | CC50 (µM) | References |

| RO-9187 | HCV Replication | Replicon | 171 ± 12 | > 1000 | researchgate.netmedkoo.comadooq.comprobechem.comarctomsci.commedchemexpress.comnih.gov |

Anti-Human Immunodeficiency Virus (HIV) Activity of RO-9187

RO-9187 has also shown in vitro activity against Human Immunodeficiency Virus (HIV). frontiersin.orgfrontiersin.orguga.edunih.gov It is derived from the potent nucleoside inhibitor NM-107, and structural modifications, including the inversion of the 2'-hydroxyl group, led to increased anti-HIV potency in vitro compared to related compounds like R1479. frontiersin.orgnih.gov

Antiviral Efficacy of RO-9187 Against Other Flaviviruses

Beyond HCV, RO-9187 has demonstrated antiviral efficacy against other members of the Flaviviridae family. mdpi.comresearchgate.netnih.govnih.govmdpi.comnih.govtheses.czasm.orgmuni.czmuni.cznih.govresearchgate.net

Tick-Borne Encephalitis Virus (TBEV) Inhibition by RO-9187

RO-9187, also referred to as 4'-azido-aracytidine, has shown inhibitory effects against Tick-Borne Encephalitis Virus (TBEV) in vitro. nih.govmdpi.comnih.govtheses.czmuni.czmuni.cznih.gov Studies have indicated that the inhibitory effects of RO-9187 are not affected by mutations in the TBEV NS5 polymerase, such as the S603T substitution, which confers resistance to 2'-C-methylated nucleosides. nih.govnih.govnih.gov This suggests a lack of cross-resistance between 4'-C-azido-modified and 2'-C-methylated nucleosides against TBEV. nih.govnih.gov RO-9187 has been described as a strong TBEV inhibitor in PS cell cultures. theses.cz

RO-9187's Effect on West Nile Virus (WNV) Replication

RO-9187 has also exhibited anti-West Nile Virus (WNV) activity in vitro. mdpi.comresearchgate.netnih.govasm.orgmuni.czresearchgate.net It is one of the 4'-azidated nucleoside analogs that have shown strong anti-WNV activities. mdpi.comresearchgate.netnih.govasm.orgresearchgate.net However, the effect of RO-9187 on WNV replication appears to be cell-type specific, observed predominantly in porcine kidney stable (PS) cells and being less pronounced in Vero cells. mdpi.comresearchgate.netasm.orgresearchgate.net The 4'-azido modification of nucleosides, including RO-9187, appears to be an important determinant in the inhibition of WNV replication. nih.govmuni.czresearchgate.net

Table 2: In Vitro Anti-Flavivirus Activity of RO-9187

| Virus | Compound | Cell Type | EC50 (µM) | Notes | References |

| TBEV | RO-9187 | PS cells | 0.3 | Strong inhibitor | theses.cz |

| TBEV | RO-9187 | PS cells | Not affected at 25 or 50 µM | Against E460D/Y453H mutant | nih.gov |

| TBEV | RO-9187 | PS cells | Not affected | Against S603T mutant | nih.govnih.gov |

| WNV (Eg-101) | RO-9187 | PS cells | 0.25 ± 0.07 | Cell-type dependent | nih.govasm.orgresearchgate.net |

| WNV (13-104) | RO-9187 | PS cells | 0.05 ± 0.01 | Cell-type dependent | nih.govasm.orgresearchgate.net |

| WNV | RO-9187 | Vero cells | Less pronounced | Compared to PS cells | researchgate.netasm.orgresearchgate.net |

Evaluation of RO-9187 Against Zika Virus (ZIKV) in Cell Culture

Studies have investigated the potential of RO-9187 as an inhibitor of Zika virus replication in cell culture. While some research on nucleoside analogs against ZIKV primarily focuses on 2'-C-methylated compounds, RO-9187, a 4'-azido-aracytidine, has also been included in in vitro antiviral assessments against ZIKV. nih.govoup.com Although specific detailed EC50 values for RO-9187 against ZIKV in cell culture were not prominently available in the search results, its inclusion in panels of nucleoside analogs tested against ZIKV suggests its consideration as a potential antiviral candidate for this virus. oup.comoup.com Research indicates that other 4'-azido modified nucleoside analogs, such as 4'-azidocytidine (B1678695) (R-1479), have shown activity against West Nile virus (WNV), another flavivirus, in cell culture. nih.govnih.gov The activity of RO-9187 against tick-borne encephalitis virus (TBEV), also a flavivirus, has been reported, showing micromolar in vitro antiviral activity. nih.govnih.govresearchgate.net

Broad-Spectrum Antiviral Potential of RO-9187 against RNA Viruses

Beyond flaviviruses, RO-9187 has demonstrated broader antiviral potential against other RNA viruses. It has been identified as a potent inhibitor of Hepatitis C virus (HCV) replication in replicon systems, with an IC50 value reported in the nanomolar range. researchgate.netinvivochem.com This activity is attributed to its ability to inhibit HCV NS5B polymerase. patsnap.com The compound has also shown in vitro activity against Human Immunodeficiency Virus (HIV), a retrovirus (which utilizes reverse transcriptase, an RNA-dependent DNA polymerase), with reported IC50 values in the sub-micromolar range. frontiersin.org Furthermore, RO-9187 has been studied for its effects on tick-borne encephalitis virus (TBEV), exhibiting in vitro antiviral activity. nih.govnih.govresearchgate.net Studies have also included RO-9187 in screenings against other RNA viruses, such as respiratory syncytial virus (RSV), where it showed activity in a subgenomic replicon system. medchemexpress.com

Table 1 summarizes some of the in vitro antiviral activities of RO-9187 against various RNA viruses.

| Virus (Type) | Cell System/Assay | In Vitro Activity Metric (Value) | Citation |

| Hepatitis C Virus (HCV) (RNA) | Replicon system | IC50 = 171 ± 12 nM | researchgate.netinvivochem.com |

| Human Immunodeficiency Virus (HIV) (Retrovirus) | In vitro | IC50 = 0.171 μM | frontiersin.org |

| Tick-borne encephalitis virus (TBEV) (RNA) | In vitro | EC50 = 0.3 μM | nih.gov |

| Respiratory syncytial virus (RSV) (RNA) | Subgenomic replicon system | EC50 = 0.52 μM | medchemexpress.com |

| West Nile Virus (WNV) (RNA) | Cell culture | Active (details varied) | nih.govnih.gov |

In Vitro Selectivity and Absence of Significant Cytotoxicity of RO-9187

A crucial aspect of evaluating antiviral compounds in vitro is their selectivity index, which reflects the ratio of the cytotoxic concentration to the effective antiviral concentration (CC50/EC50 or CC50/IC50). A high selectivity index indicates that the compound is significantly more toxic to the virus than to the host cells.

Research has indicated that RO-9187 exhibits a favorable in vitro selectivity profile. Studies evaluating its activity against HCV in replicon systems reported a CC50 value of >1 mM, significantly higher than its IC50 for HCV replication. researchgate.netinvivochem.comhoelzel-biotech.com This suggests a high selectivity index for HCV. Similarly, in vitro studies evaluating RO-9187's cytotoxicity in human HeLa cells assessed by cell viability assays have reported a CC50 of >100 μM. medchemexpress.com This indicates that RO-9187 is not significantly cytotoxic to these cells at concentrations well above those required for antiviral activity against certain viruses like RSV. medchemexpress.com The reported low cytotoxicity in various cell culture models contributes to the potential of RO-9187 as an antiviral agent. frontiersin.orgnih.govdelta-f.com

Table 2 summarizes some of the in vitro cytotoxicity data for RO-9187.

| Cell Line | Assay Method | Cytotoxicity Metric (Value) | Citation |

| Primary Human Hepatocytes | Not specified | CC50 > 1 mM | researchgate.netinvivochem.com |

| HeLa cells | CellTiter-Glo luminescent assay | CC50 > 100 μM | medchemexpress.com |

Preclinical Pharmacological Profile of Ro 9187

In Vivo Antiviral Assessment of RO-9187 in Relevant Animal Models

Preclinical evaluation of antiviral agents often includes testing in various animal models to assess efficacy and pharmacokinetic properties. Relevant animal models, such as rodents and larger animals like canines, are utilized to simulate aspects of human infection and drug response. cureraredisease.orgnih.gov

Pharmacokinetic studies with RO-9187 have been conducted in both rats and dogs. stanford.eduresearchgate.netresearchgate.net These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted in a living system, and whether concentrations sufficient to exert an antiviral effect based on in vitro data can be achieved in vivo.

Efficacy Studies of RO-9187 in Rodent Infection Models

While rodent models, particularly mice and hamsters, are commonly used to evaluate the in vivo efficacy of antiviral compounds against various viruses such as Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), SARS-CoV-2, and influenza, detailed data specifically on the antiviral efficacy of RO-9187 in clearing infection or reducing viral load within rodent infection models is not extensively described in the provided sources. researchgate.netbiorxiv.orgplos.orgresearchgate.net Pharmacokinetic studies involving RO-9187 have been performed in rats to assess drug exposure levels. stanford.eduresearchgate.netresearchgate.net In the context of TBEV research, RO-9187 was used as a comparator in studies characterizing drug resistance in a mouse model, where it was noted that the inhibitory effects of RO-9187 were not affected in a resistant viral mutant in vitro, suggesting a lack of cross-resistance with certain other nucleoside analogs. researchgate.netnih.gov However, this does not provide direct efficacy data for RO-9187 in a rodent infection model.

Correlation of In Vitro Potency with Preclinical In Vivo Efficacy of RO-9187

The in vitro antiviral potency of a compound is a key indicator of its potential therapeutic value. RO-9187 has demonstrated potent inhibitory activity against Hepatitis C virus (HCV) replication in a replicon system, with an IC50 value of 171 ± 12 nM. stanford.eduresearchgate.net

To assess the likelihood of achieving therapeutic levels in vivo, pharmacokinetic studies are conducted in animals. Studies with RO-9187 in rats and dogs have shown that plasma concentrations exceeding the HCV replicon IC50 values could be achieved following oral administration. stanford.eduresearchgate.netresearchgate.net Specifically, plasma concentrations were reported to exceed the in vitro IC50 values by 8- to 150-fold. stanford.eduresearchgate.net This finding suggests that the in vitro potency of RO-9187 translates to achievable systemic exposure levels in these animal species that are significantly higher than the concentration required to inhibit viral replication in cell-based assays. stanford.eduresearchgate.netresearchgate.net

While these pharmacokinetic findings indicate that sufficient drug concentrations can be reached in vivo, a direct correlation between these plasma levels and measured antiviral efficacy in infection models requires specific studies designed to assess viral load reduction or other efficacy markers in infected animals treated with RO-9187. The available information primarily establishes that plasma concentrations exceeding the in vitro effective concentration are attainable in rats and dogs. stanford.eduresearchgate.netresearchgate.net

The following table summarizes the in vitro potency against HCV and the observed relationship with plasma concentrations in preclinical pharmacokinetic studies:

| Parameter | Value | Animal Model (Pharmacokinetics) | Source |

| In Vitro HCV Replicon IC50 | 171 ± 12 nM | N/A | stanford.eduresearchgate.net |

| Plasma Concentration Exceeding In Vitro IC50 | 8- to 150-fold (achieved) | Rats, Dogs | stanford.eduresearchgate.netresearchgate.net |

Advanced Methodological Approaches in Ro 9187 Research

High-Throughput Screening (HTS) Platforms Utilizing RO-9187 and Analogs

High-throughput screening (HTS) platforms have been instrumental in identifying and evaluating the antiviral potential of compounds like RO-9187 and its analogs against various viruses. HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activity.

Studies have utilized HTS to screen nucleoside analogs, including 4'-azido modified nucleosides like R-1479 and RO-9187, for their ability to suppress the replication of reporter genomes in viral systems. researchgate.netpatsnap.comresearchgate.net For instance, RO-9187 was included in screens against a genotype 3 Hepatitis E virus (HEV) strain containing a reporter gene, where it was found to suppress the replication of the reporter genome. patsnap.comresearchgate.net

Furthermore, reporter virus systems, such as mCherry-tagged TBEV, have been demonstrated to be suitable for HTS of antiviral drugs, including well-characterized compounds like RO-9187. researchgate.net This indicates that RO-9187 has served as a reference compound in the validation of HTS assays for identifying antiviral agents against flaviviruses.

Computational Approaches: Molecular Modeling and Dynamics Simulations of RO-9187 Interactions

Computational approaches, including molecular modeling and dynamics simulations, have been employed to investigate the interactions of RO-9187 at a molecular level, particularly concerning its binding to viral targets and the potential for resistance. researchgate.netnih.govnih.govmuni.czaston.ac.uk

Structural Analysis of RO-9187 Binding to Viral Targets

RO-9187 functions as a nucleoside analog and is phosphorylated intracellularly to its active triphosphate form. researchgate.netinvivochem.com This active form is then incorporated into nascent viral RNA by viral RNA-dependent RNA polymerases (RdRps), leading to chain termination and inhibition of viral replication. researchgate.netfrontiersin.orgnih.gov

While specific detailed structural analyses of RO-9187 binding were not extensively detailed in the provided snippets, the mechanism of action as a chain terminator by incorporation into viral RNA implies interaction with the active site of viral RdRps. researchgate.netfrontiersin.orgnih.gov The fact that it acts as a substrate for enzymes like deoxycytidine kinase for phosphorylation is also a key aspect of its cellular processing before it can target viral polymerases. researchgate.netinvivochem.commedchemexpress.com

Predictive Modeling of RO-9187 Resistance and Conformational Changes

Molecular dynamics simulations have been used in studies involving nucleoside analogs, including in the context of understanding resistance mechanisms to related compounds and inferring potential behavior of RO-9187. For example, all-atom molecular dynamics simulations were used to study the mechanism of escape of Tick-borne encephalitis virus (TBEV) from 2'-C-methylated nucleoside antivirals, which involved a single amino acid substitution (S603T) in the viral NS5 RdRp domain. researchgate.netnih.govnih.govmuni.cz This mutation conferred resistance to 2'-C-methylated nucleosides but notably showed no cross-resistance to other nucleoside analogs like RO-9187. researchgate.netnih.govnih.govmuni.cz The simulations revealed that the S603T mutation in the RdRp mutant repels a water molecule that coordinates a metal ion cofactor, affecting the approach of 2'-C-methylated nucleoside analogs to the active site. researchgate.netnih.govnih.govmuni.cz While this specific simulation focused on resistance to a different class of nucleosides, it highlights the application of molecular dynamics in understanding subtle atomic effects within the polymerase active site that can lead to resistance, a methodology applicable to studying potential resistance mechanisms to RO-9187.

Studies have indicated that RO-9187 inhibits RNA synthesis by HCV polymerases from different genotypes and those containing specific point mutations (S96T or S282T) with similar potencies, suggesting a lack of cross-resistance with certain other nucleoside analogs like R1479 or 2'-C-methyl nucleosides. researchgate.netinvivochem.commedchemexpress.com This suggests that the binding and interaction of RO-9187 with the polymerase may differ in ways that are not affected by these specific resistance mutations.

Advanced Cellular Assays for RO-9187 Mechanistic Investigations

Advanced cellular assays have been crucial for investigating the mechanism of action and antiviral activity of RO-9187 in a biological context.

RO-9187 has been shown to be a potent inhibitor of HCV virus replication in replicon systems, with an IC₅₀ of 171 nM. researchgate.netinvivochem.commedchemexpress.comfishersci.frmedchemexpress.commedchemexpress.commedchemexpress.com Replicon systems are cell-based models that replicate the viral RNA genome, allowing for the assessment of compounds that target viral replication. asm.orgnih.gov

Cellular assays have demonstrated that RO-9187 is an excellent substrate for deoxycytidine kinase, an enzyme that phosphorylates nucleosides. researchgate.netinvivochem.commedchemexpress.com Phosphorylation is a critical step for nucleoside analogs to become active and inhibit viral polymerases. Studies have shown that RO-9187 is phosphorylated with efficiencies up to 3-fold higher than deoxycytidine. researchgate.netinvivochem.commedchemexpress.com The formation of RO-9187 triphosphate (RO-9187-TP), the active form, has been observed to increase in a time- and dose-dependent manner in cells. researchgate.netinvivochem.commedchemexpress.com Higher levels of triphosphate were formed from RO-9187 in primary human hepatocytes compared to previous reports on ribonucleosides. researchgate.netinvivochem.com

Cell-based assays have also been used to evaluate the antiviral activity of RO-9187 against other viruses. For instance, RO-9187 has shown in vitro antiviral activity against TBEV and West Nile virus (WNV). nih.govnih.govmdpi.com However, some studies indicated little to no antiviral activity of RO-9187 against certain paramyxoviruses and filoviruses, such as Nipah virus (NiV) and Ebola virus (EBOV), in cell-based assays. cdc.gov This highlights the specificity of RO-9187's antiviral activity towards certain viral targets.

Cell-based assays have also been used to assess the cytotoxicity of RO-9187, with studies reporting CC₅₀ values greater than 1 mM, suggesting a favorable selectivity index in the tested systems. researchgate.netinvivochem.com

Compound Information

Here is a table listing the chemical compound mentioned in this article and its corresponding PubChem CID:

| Compound Name | PubChem CID |

| RO 9187 | 22593600 nih.gov |

Data Tables

Based on the research findings, here is a table summarizing the antiviral activity of RO-9187 against Hepatitis C Virus (HCV) in a replicon system:

| Virus | Assay Type | IC₅₀ (nM) | Reference |

| HCV | Replicon system | 171 ± 12 | researchgate.net |

Here is a table showing the phosphorylation efficiency of RO-9187 compared to deoxycytidine:

| Compound | Phosphorylation Efficiency (relative to deoxycytidine) | Reference |

| RO-9187 | Up to 3-fold higher | researchgate.netinvivochem.commedchemexpress.com |

Future Research Trajectories and Therapeutic Implications of Ro 9187 Derivatives

RO-9187 as a Chemical Scaffold for Novel Antiviral Agent Development

RO-9187 has served as a foundational chemical scaffold for the design and synthesis of novel antiviral agents. Its core structure, characterized by the 4′-azido modification and the ara configuration at the 2′ position, has been a subject of structural modification and optimization efforts. nih.govfrontiersin.orgnih.gov These studies aim to enhance antiviral potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. The initial SAR studies that led to the identification of RO-9187 demonstrated that specific modifications to the nucleoside scaffold can significantly impact antiviral efficacy. nih.govnih.gov The success in identifying RO-9187 as a potent inhibitor from these early efforts underscored the potential of its structural class as a source for new antiviral drug candidates. nih.gov The strategic modification of nucleoside scaffolds is a common approach in antiviral drug discovery, and RO-9187 represents a key example within the 4'-azido nucleoside series. nih.govnih.gov

Conceptual Pathways from RO-9187 to Advanced Nucleoside Analogs (e.g., Azvudine, FNC)

A notable example of the development pathway from RO-9187 to advanced nucleoside analogs is the synthesis and optimization that led to Azvudine, also known as FNC or RO-0622. frontiersin.orgnih.govinvivochem.com The synthesis of Azvudine originated from structural modifications of RO-9187. frontiersin.orgnih.gov Specifically, the inversion of the 2′-hydroxyl group in a precursor compound led to RO-9187, which demonstrated increased anti-HIV potency in vitro. frontiersin.orgnih.gov Further modification involving the replacement of the 2′-β-hydroxyl group of RO-9187 with a 2′-β-fluorine atom resulted in RO-0622 (Azvudine/FNC), which exhibited increased anti-HCV potency. frontiersin.orgnih.gov This illustrates a direct conceptual and synthetic link, where RO-9187 served as a key intermediate or lead compound in the development of Azvudine, an analog with activity against a range of viruses including HIV, HCV, EV71, HBV, and SARS-CoV-2. frontiersin.orgnih.govinvivochem.com Both RO-9187 and RO-0622 were found to be efficient substrates for deoxycytidine kinase, an important step in their intracellular phosphorylation to the active triphosphate form. researchgate.netinvivochem.com

Strategies for Mitigating and Circumventing Antiviral Resistance to RO-9187-Derived Compounds

The emergence of antiviral resistance is a significant challenge in the long-term treatment of viral infections. mdpi.comisirv.orgfhi.no Strategies for mitigating and circumventing resistance to RO-9187-derived compounds are crucial for their continued therapeutic utility. Research into the resistance profiles of viruses treated with RO-9187 and its analogs provides insights into potential resistance mechanisms. For instance, studies with Tick-Borne Encephalitis Virus (TBEV) have shown that while mutations can confer resistance to certain nucleoside derivatives, cross-resistance is not always observed with compounds like RO-9187, suggesting distinct mechanisms of action or binding sites for different nucleoside analogs. nih.gov

Furthermore, studies involving RO-9187 and RO-0622 have indicated that these compounds maintain potency against HCV polymerases containing specific point mutations (S96T or S282T) that are known to confer resistance to other nucleosides, suggesting a lack of cross-resistance with those particular mutations. researchgate.net This highlights the potential for RO-9187 derivatives to be effective against certain pre-existing resistant viral strains or to have a higher barrier to the development of resistance mediated by these specific mutations.

General strategies for overcoming antiviral resistance, applicable to RO-9187 derivatives, include the use of combination therapy. isirv.orgnih.govpatsnap.comnih.gov Combining antiviral agents with different mechanisms of action can suppress viral replication more effectively and reduce the selective pressure for the emergence of resistant mutants. isirv.orgnih.gov Understanding the specific resistance pathways and mutations associated with RO-9187 and its derivatives is essential for designing effective combination regimens and for ongoing resistance surveillance. isirv.orgfhi.no

Prospective Role of RO-9187 in Combination Antiviral Therapeutic Regimens

The potential for RO-9187 and its derivatives to be used in combination antiviral therapeutic regimens is a significant area of future research. Combination therapy is a cornerstone of treatment for many viral infections, such as HIV and HCV, to maximize efficacy, minimize resistance development, and reduce toxicity. isirv.orgnih.govaidsmap.com Early studies explored the use of RO-9187 in combination treatments for hepatitis C and HIV, suggesting the potential for regimens active against both viruses. aidsmap.com

Further research has examined combination treatment involving RO-9187 and other direct-acting antivirals (DAAs) for HCV, although the efficacy of RO-9187 alone in certain in vivo models was limited. researchgate.net However, the principle of combining RO-9187 or its potent derivatives with other antiviral agents targeting different steps in the viral life cycle or different viral targets remains a promising strategy. nih.gov For example, RO-9187 has been studied in combination with existing anti-HEV drugs, showing suppression of replication. patsnap.comresearchgate.net The use of RO-9187-derived compounds like Azvudine, which has a broad spectrum of activity, in combination with other antivirals is also being explored for various infections, including COVID-19. frontiersin.orgnih.gov The rationale is that targeting multiple viral processes simultaneously can lead to synergistic effects and a higher barrier to resistance.

Identification of Novel Viral and Cellular Targets Potentially Influenced by RO-9187

The primary viral target identified for RO-9187, particularly in the context of HCV, is the RNA-dependent RNA polymerase (RdRp), specifically the NS5B protein. nih.govresearchgate.netnih.gov RO-9187 and its triphosphate form are efficiently incorporated into nascent RNA by the HCV NS5B polymerase, leading to chain termination and inhibition of viral replication. researchgate.net This mechanism of action as a chain terminator is characteristic of many nucleoside analogs targeting viral polymerases. nih.govfrontiersin.orgnih.gov

Beyond its established role as an NS5B inhibitor for HCV, the activity of RO-9187 against other viruses like TBEV suggests it may interact with the RdRp of these viruses as well. nih.gov The derived compound, Azvudine (FNC), is described as a dual-target nucleoside drug that inhibits nucleoside reverse transcriptase in HIV and also acts as an RdRp inhibitor for viruses like SARS-CoV-2. frontiersin.orgnih.govinvivochem.com This indicates that modifications of the RO-9187 scaffold can yield compounds with activity against different viral polymerases (both RNA-dependent RNA polymerases and reverse transcriptases).

While the primary focus has been on viral polymerase targets, the potential influence of RO-9187 or its derivatives on cellular targets is also an area that may warrant further investigation. For instance, Azvudine is reported to restore cytidine (B196190) deaminase expression and modulate P-glycoprotein (P-gp) expression, suggesting potential interactions with cellular pathways beyond direct viral inhibition. frontiersin.orgnih.gov Although less directly related to its antiviral mechanism, one in-silico study also mentioned RO-9187 in the context of potential TNF-α inhibitors, highlighting the possibility of broader cellular interactions that could be explored in future research. biointerfaceresearch.com A comprehensive understanding of both viral and cellular targets influenced by RO-9187 and its derivatives is crucial for fully elucidating their mechanisms of action and potential therapeutic applications.

Here is a table of compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| RO-9187 | 16683375 |

| Azvudine (FNC, RO-0622) | 53391098 |

| R1479 (4'-azidocytidine) | 148319 |

| NM-107 | 135413533 |

| Telaprevir | 10324312 |

| HCV-796 | 198172 |

| Sofosbuvir | 45175831 |

| Ribavirin (RBV) | 37542 |

| Tenofovir | 464205 |

| Lamivudine (3TC) | 60825 |

| Emtricitabine (FTC) | 152171 |

| Remdesivir (GS-5734) | 121304016 |

| Molnupiravir | 155274815 |

| Nirmatrelvir | 156805971 |

| Ritonavir | 392622 |

| Ledipasvir | 56719381 |

| Ombitasvir | 67504417 |

| Daclatasvir | 10457161 |

| Elbasvir | 85515631 |

| Velpatasvir | 71663101 |

| Galidesivir (BCX4430) | 5325506 |

| Cidofovir (HPMPC) | 455900 |

Q & A

How can researchers formulate a precise and measurable research question related to RO 9187?

- Begin by identifying gaps in existing literature, such as inconsistencies in parameterization methods (e.g., ORTHEFFECT, ORTHREF) or unresolved challenges in dynamic classification frameworks . Ensure the question is specific, avoiding broad terms like "efficacy" or "impact." Instead, frame it to address measurable variables (e.g., "How does the ORTHEFFECT parameterization in this compound influence classification accuracy in non-stationary image streams?"). Use tools like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance .

Q. What methodologies are essential for replicating studies involving this compound?

- Follow standardized experimental protocols:

- Documentation : Clearly describe statistical models (e.g., parameterization codes like ORTHEFFECT 9187) and computational frameworks .

- Data Transparency : Provide raw datasets, preprocessing steps, and code repositories to ensure reproducibility .

- Validation : Use benchmark datasets (e.g., MNIST for image classification) to validate results and compare against baseline models .

Q. How should researchers conduct a literature review to contextualize this compound within their field?

- Use academic databases (Google Scholar, PubMed) with keywords like "ORTHEFFECT parameterization," "dynamic classification frameworks," or "this compound applications." Prioritize peer-reviewed journals and avoid non-academic sources. Synthesize findings into a table comparing methodologies, outcomes, and limitations (e.g., classification accuracy, computational cost) .

Advanced Research Questions

Q. How can researchers address contradictions in data when applying this compound to heterogeneous datasets?

- Step 1 : Perform sensitivity analyses to identify variables causing discrepancies (e.g., varying parameterization effects in ORTHEFFECT vs. ORTHREF) .

- Step 2 : Apply robust statistical tests (e.g., bootstrapping or Bayesian inference) to quantify uncertainty .

- Step 3 : Re-evaluate experimental assumptions, such as dataset stationarity or label noise, which may skew results in dynamic classification tasks .

Q. What strategies optimize the integration of this compound with emerging machine learning architectures?

- Hybrid Models : Combine this compound's parameterization methods (e.g., ORTHEFFECT) with deep learning layers (e.g., attention mechanisms) to enhance adaptability in non-stationary data streams .

- Transfer Learning : Pre-train models on related tasks and fine-tune using this compound-specific constraints (e.g., real-time classifier updates) .

- Validation Metrics : Use multi-objective evaluation (e.g., F1-score, computational latency) to balance performance and efficiency .

Q. How can researchers ensure ethical and unbiased implementation of this compound in human-involved studies?

- Informed Consent : Disclose algorithmic decision-making processes (e.g., classification criteria) to participants, especially in clinical or behavioral research .

- Bias Mitigation : Audit training datasets for representation gaps and apply fairness-aware algorithms (e.g., adversarial debiasing) .

- Regulatory Compliance : Obtain ethics board approvals and adhere to guidelines like GDPR for data privacy .

Methodological Guidelines

Designing experiments to evaluate this compound's scalability in large-scale systems

- Hypothesis : "this compound's ORTHEFFECT parameterization reduces computational overhead by ≥20% in distributed systems."

- Protocol :

Simulate distributed environments with varying node counts (10–1000 nodes).

Measure latency and resource usage under ORTHEFFECT vs. traditional methods.

Statistically compare results using ANOVA or non-parametric tests .

Resolving peer review critiques on this compound-related submissions

- Common Critiques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.